molecular formula C14H10N4O B15341745 N-quinazolin-4-ylpyridine-3-carboxamide

N-quinazolin-4-ylpyridine-3-carboxamide

Cat. No.: B15341745
M. Wt: 250.25 g/mol
InChI Key: GRYYVRUCCZSBDF-UHFFFAOYSA-N
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Description

N-quinazolin-4-ylpyridine-3-carboxamide: is a heterocyclic compound that combines a quinazoline moiety with a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Copper-Mediated Synthesis

  • General Synthetic Route

      Starting Materials: Quinazoline derivatives and pyridine carboxylic acids.

      Reaction Conditions: Typically involves amide bond formation through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N-quinazolin-4-ylpyridine-3-carboxamide would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives of the quinazoline or pyridine rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Usually performed under anhydrous conditions.

      Products: Reduced forms of the carboxamide group or the heterocyclic rings.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often requires a catalyst or a base.

      Products: Substituted derivatives where the nucleophile replaces a hydrogen or halogen atom on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), copper salts.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in metal-catalyzed reactions due to their ability to stabilize metal complexes.

    Organic Synthesis: Employed in the synthesis of more complex heterocyclic compounds.

Biology

    Enzyme Inhibition: Acts as an inhibitor for various enzymes, making it useful in studying enzyme mechanisms.

    Protein Binding: Used in studies involving protein-ligand interactions.

Medicine

    Anticancer Agents: Exhibits potential anticancer properties by inhibiting specific kinases involved in cell proliferation.

    Antimicrobial Agents: Shows activity against a range of bacterial and fungal pathogens.

Industry

    Pharmaceuticals: Utilized in the development of new drugs due to its versatile chemical properties.

    Agriculture: Potential use in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism by which N-quinazolin-4-ylpyridine-3-carboxamide exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects. For example, as an anticancer agent, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: These compounds share the quinazoline core and exhibit similar biological activities.

    Pyridine Carboxamides: Compounds with a pyridine carboxamide group that show comparable chemical reactivity and applications.

Uniqueness

N-quinazolin-4-ylpyridine-3-carboxamide is unique due to its combined structural features, which allow it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its dual functionality as both a quinazoline and a pyridine derivative makes it particularly versatile in medicinal chemistry.

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

N-quinazolin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C14H10N4O/c19-14(10-4-3-7-15-8-10)18-13-11-5-1-2-6-12(11)16-9-17-13/h1-9H,(H,16,17,18,19)

InChI Key

GRYYVRUCCZSBDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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